Daunorubicinol

概要

説明

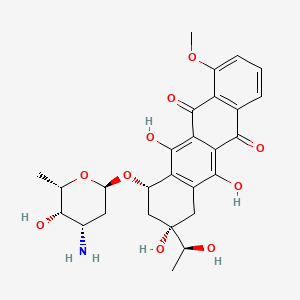

ダウノルビシノールは、主に化学療法で使用されるアントラサイクリン系抗生物質、ダウノルビシンの代謝産物です。 急性骨髄性白血病や急性リンパ性白血病などのさまざまな白血病の治療における役割で知られています 。ダウノルビシノールは、その親化合物であるダウノルビシンと同じ細胞毒性を保持しており、全体的な治療効果に貢献しています。

2. 製法

合成ルートと反応条件: ダウノルビシノールは通常、ダウノルビシンの還元によって合成されます。 このプロセスには、水素化ホウ素ナトリウムや触媒的接触水素化などの還元剤の使用が含まれます 。ダウノルビシン中のカルボニル基を選択的に還元してダウノルビシノールを形成するために、反応条件を慎重に制御する必要があります。

工業的生産方法: ダウノルビシノールの工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、ストレプトマイセス・ペウセチウスの発酵、それに続くダウノルビシンの抽出と精製が含まれます。 ダウノルビシンはその後、化学的に還元されてダウノルビシノールが生成されます .

準備方法

Synthetic Routes and Reaction Conditions: Daunorubicinol is typically synthesized through the reduction of daunorubicin. This process involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation . The reaction conditions must be carefully controlled to ensure the selective reduction of the carbonyl group in daunorubicin to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Streptomyces peucetius, followed by extraction and purification of daunorubicin. The daunorubicin is then chemically reduced to produce this compound .

化学反応の分析

反応の種類: ダウノルビシノールは、次のようないくつかの種類の化学反応を起こします。

酸化: ダウノルビシノールは、特定の条件下でダウノルビシンに戻すことができます。

還元: さらなる還元により、他の代謝産物が生成される可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用できます。

還元: 水素化ホウ素ナトリウムや触媒的接触水素化は、一般的な還元剤です。

主要な生成物: これらの反応から生成される主な生成物には、ダウノルビシン、他の還元された代謝産物、およびダウノルビシノールの置換誘導体があります .

4. 科学研究への応用

ダウノルビシノールは、科学研究においていくつかの用途があります。

科学的研究の応用

Daunorubicinol has several scientific research applications:

Chemistry: Used as a model compound to study the chemical behavior of anthracyclines.

Biology: Investigated for its interactions with cellular components and its role in cellular metabolism.

Medicine: Extensively studied for its therapeutic effects in leukemia treatment.

Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.

作用機序

ダウノルビシノールは、DNAにインターカレーションしてトポイソメラーゼII酵素を阻害することで効果を発揮します。この阻害は、スーパーコイル状DNAの弛緩を阻止し、それによってDNA複製と転写を阻害します。 この化合物は、遊離基も生成し、細胞成分への酸化損傷を引き起こします .

類似化合物:

ドキソルビシン: 作用機序が似ていますが、薬物動態が異なる別のアントラサイクリン系抗生物質。

エピルビシン: ドキソルビシンの誘導体で、化学構造がわずかに変化しており、治療効果が異なります。

独自性: ダウノルビシノールは、ダウノルビシンの代謝産物としての特定の役割により、親化合物の全体的な治療効果に貢献するため、ユニークです。 その独特の薬物動態プロファイルと細胞成分との相互作用により、研究と臨床の両方で貴重な化合物となっています .

類似化合物との比較

Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different pharmacokinetic properties.

Epirubicin: A derivative of doxorubicin with a slightly altered chemical structure, leading to different therapeutic effects.

Idarubicin: A synthetic derivative of daunorubicin with enhanced lipophilicity and improved cellular uptake

Uniqueness: Daunorubicinol is unique due to its specific role as a metabolite of daunorubicin, contributing to the overall therapeutic effects of the parent compound. Its distinct pharmacokinetic profile and interactions with cellular components make it a valuable compound in both research and clinical settings .

特性

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11-,14-,16-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEZFVLKJYFNQW-PRFXOSGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](C)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28008-53-9 (hydrochloride) | |

| Record name | Daunorubicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28008-55-1 | |

| Record name | Daunorubicinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28008-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunorubicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl) oxy]-6,8,11-trihydroxy-8-[(1RS)-1-hydroxyethyl]-1-methoxy-7,8,9,10- tetrahydrotetracen-5,12-dion-Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAUNORUBICINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDU8YIP30L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。